Product packaging for Dansyl-d6-aniline(Cat. No.:)

Dansyl-d6-aniline

Cat. No.: B1153666
M. Wt: 332.45
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-d6-aniline, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₂D₆N₂O₂S and its molecular weight is 332.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₈H₁₂D₆N₂O₂S

Molecular Weight

332.45

Synonyms

DNS-d6-aniline;  5-(Dimethylamino)-N-phenyl-1-naphthalenesulfonamide-d6; _x000B_5-Dimethylamino-1-naphthalenesulfonanilide-d6;  (5-Dimethylaminonaphthalene-1-sulfonamido)benzene-d6;  5-Dimethylamino-1-naphthalenesulfonanilide-d6

Origin of Product

United States

Strategies for Bioconjugation and Derivatization

Strategies for Bioconjugation to Peptides, Proteins, and Other Biomolecules

Dansyl chloride and its derivatives are widely used as fluorescent labels for the sensitive analysis of amino acids, peptides, and proteins. researchgate.netlibretexts.org The primary mechanism involves the covalent attachment of the dansyl group to nucleophilic sites on the biomolecule.

The most common targets for dansylation in proteins are the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group. mdpi.com The reaction is typically performed in an aqueous-organic mixture under basic conditions (pH 9.5-10) to ensure the amine is deprotonated and thus sufficiently nucleophilic. researchgate.netnih.gov Researchers have demonstrated that dansyl chloride can serve as a robust covalent probe for studying protein structure and dynamics under native conditions, with minimal perturbation to the protein's conformation or non-covalent interactions. mdpi.comosti.gov

Beyond primary amines, other amino acid residues can be targeted. For example, dansyl-bearing diazonium salts, synthesized from dansyl derivatives, can couple to the imidazole (B134444) moiety of histidine and the phenolic ring of tyrosine under mild basic conditions. nih.gov Dansyl chloride can also react with other nucleophiles like phenols and alcohols, although it is less specific for these groups. nih.gov The versatility of dansylation extends to other biomolecules, such as oligonucleotides, where a dansyl group can be introduced at a specific position, like the 2'-position of a uridine (B1682114) sugar, via a 2'-amino-2'-deoxyuridine (B559686) intermediate. nih.gov

Table 1: Bioconjugation Strategies for Dansyl Derivatives

Target Biomolecule Reactive Residue/Group Typical Reaction Conditions Application
Peptides & Proteins N-terminal α-amino group, Lysine ε-amino group pH 9.5–10, elevated temperature (e.g., 38-60°C) researchgate.net Fluorescence-based assays, protein structure analysis mdpi.comsigmaaldrich.com
Proteins Histidine (imidazole moiety), Tyrosine (phenolic ring) Coupling with dansyl-diazonium salts under mild basic conditions nih.gov Site-specific protein modification nih.gov
Amino Acids Primary and secondary amino groups Aqueous-organic mixture, pH 9.5-10 researchgate.net HPLC analysis, quantification researchgate.netlibretexts.org
Oligonucleotides Modified 2'-amino group on a sugar moiety Solid-phase synthesis using a dansylated phosphoramidite (B1245037) reagent nih.gov Fluorescent labeling of nucleic acids nih.gov

Derivatization for Solid-Phase and Polymeric Matrix Integration

Immobilizing dansyl derivatives onto solid supports or within polymeric matrices is a key strategy for creating advanced functional materials, such as chemical sensors and fluorescent films. rsc.org This integration enhances the stability of the dansyl probe and allows for easy handling and reusability. unl.pt

One common approach is the incorporation of dansyl derivatives into polymer matrices like poly(methyl methacrylate) (PMMA). unl.pt These dye-doped polymers can be used as solid-state sensors for detecting changes in environmental conditions, such as pH or the presence of metal ions. unl.pt The dansyl compound is physically entrapped or covalently bonded to the polymer.

Another strategy involves the chemical immobilization of a dansyl derivative onto a polymer backbone. For example, fluorescent chitosan (B1678972) films have been prepared by reacting dansyl chloride with the abundant amine groups present in the chitosan structure. scielo.brscielo.br This method converts the sulfonyl chloride into a stable sulfonamide linkage, anchoring the fluorophore to the polymer matrix. scielo.br Such films have potential applications as emitting layers in organic electroluminescent devices. scielo.brscielo.br

Dansyl derivatives can also be immobilized on other solid phases. Agarose hydrogels have been used as a support for rhodamine-dansyl derivatives to create optical membranes for heavy metal detection. 202.28.34 Furthermore, dansyl groups can be used in solid-phase peptide synthesis (SPPS) as fluorescent leaving groups to monitor reaction progress in real-time. acs.org

Table 2: Integration of Dansyl Derivatives into Solid-Phase and Polymeric Matrices

Matrix/Support Method of Integration Application
Poly(methyl methacrylate) (PMMA) Incorporation/doping into the polymer matrix unl.ptrsc.org Solid-state sensors for metal ions and pH unl.pt
Chitosan Chemical reaction of dansyl chloride with amine groups on the polymer scielo.brscielo.br Fluorescent films for potential electroluminescent devices scielo.brscielo.br
Agarose Hydrogel Immobilization of dansyl derivative within the hydrogel structure 202.28.34 Optical sensor for heavy metal detection 202.28.34
Solid-Phase Synthesis Resin Attachment as a leaving group to the solid support acs.org Real-time monitoring of peptide synthesis reactions acs.org

Advanced Analytical Applications of Dansyl D6 Aniline

Quantitative Analysis through Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for precise quantification, and Dansyl-d6-aniline plays a crucial role as an internal standard. By introducing a known amount of the isotopically labeled standard into a sample, accurate quantification of the corresponding non-labeled analyte can be achieved, effectively compensating for variations during sample preparation and analysis.

This compound as a Stable Isotope Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound serves as an ideal stable isotope internal standard for the quantification of various analytes, particularly those containing primary and secondary amine functional groups, such as biogenic amines and amino acids. springernature.com When added to a sample at the beginning of the preparation procedure, this compound co-elutes with the target analytes during chromatographic separation. Due to their identical chemical properties, the labeled and unlabeled compounds exhibit similar ionization efficiencies in the mass spectrometer's ion source. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. This allows for the precise determination of the analyte concentration by measuring the ratio of the signal intensity of the analyte to that of the internal standard.

A common application is in the analysis of biogenic amines in food and beverage samples, such as wine and beer. nih.govmdpi.com For instance, a method for the simultaneous determination of several biogenic amines in alcoholic beverages was developed using pre-column derivatization with dansyl chloride, where a deuterated analogue could serve as an effective internal standard. researchgate.net

Table 1: LC-MS/MS Method Validation Parameters for Biogenic Amine Analysis using a Dansyl-based Internal Standard

ParameterPerformance Characteristic
Linearity (R²) > 0.99 for all analytes
Limit of Detection (LOD) 0.05 - 1.0 µg/L
Limit of Quantification (LOQ) 0.15 - 3.0 µg/L
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

This is an illustrative table based on typical performance data for similar methods.

Compensation for Matrix Effects and Ion Suppression in Complex Biological and Environmental Samples

A significant challenge in LC-MS/MS analysis of complex samples, such as biological fluids (urine, plasma) and environmental matrices (water, soil), is the presence of co-eluting endogenous compounds. nih.gov These interfering substances can affect the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as matrix effects, which can manifest as either ion suppression or enhancement. This can result in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantitative results.

Method Development for Trace Analyte Quantification and Metabolite Profiling

The high sensitivity of fluorescence and mass spectrometric detection of dansylated compounds makes this compound particularly suitable for the development of methods for trace analyte quantification. The derivatization of analytes with dansyl chloride significantly enhances their ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to lower detection limits. nih.gov

In the field of metabolomics, which involves the comprehensive analysis of all small-molecule metabolites in a biological system, dansylation followed by LC-MS analysis is a powerful strategy for profiling the metabolome. nih.govresearchgate.net By using a ¹²C-dansyl chloride to label the metabolites in a sample and a ¹³C- or deuterated-dansyl labeled standard mixture (which could include this compound) as an internal standard, researchers can achieve accurate relative and absolute quantification of a wide range of metabolites. nih.gov This approach enables the identification of subtle changes in metabolite concentrations that may be indicative of disease states or responses to therapeutic interventions.

Fluorescence-Based Sensing and Chemosensor Development

The inherent fluorescence of the dansyl moiety makes this compound a valuable building block for the development of fluorescent sensors and chemosensors. These sensors are designed to exhibit a change in their fluorescence properties upon binding to a specific target analyte, such as a metal ion or a biomarker.

Design Principles and Responsive Mechanisms of this compound Probes for Metal Ion Detection

The design of fluorescent probes based on this compound for metal ion detection typically involves incorporating a specific metal-binding ligand (a chelating agent) into the molecule. The dansyl group acts as the fluorophore, and its fluorescence emission is sensitive to its local environment.

The primary responsive mechanism for many dansyl-based metal ion sensors is fluorescence quenching . nih.gov In the absence of the target metal ion, the probe exhibits strong fluorescence. Upon binding of the metal ion to the chelating unit, a non-radiative de-excitation pathway is often introduced, leading to a decrease in the fluorescence intensity. This "turn-off" response is highly sensitive and can be used for the quantitative determination of the metal ion concentration. The quenching can occur through several mechanisms, including photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal ion. nih.gov For example, dansyl-based sensors have been successfully developed for the highly selective and sensitive detection of mercury (II) ions. mdpi.comnih.gov

Table 2: Performance of a Dansyl-based Fluorescent Sensor for Metal Ion Detection

ParameterPerformance Characteristic
Target Analyte Mercury (II) ions
Detection Mechanism Fluorescence Quenching
Limit of Detection (LOD) 43 nM
Selectivity High selectivity over other common metal ions
Response Time Rapid

This is an illustrative table based on typical performance data for similar dansyl-based sensors. nih.gov

Development of Selective Fluorescent Sensors for Small Molecules and Biomarkers

The versatility of the dansyl fluorophore allows for its incorporation into a wide range of molecular scaffolds to create selective fluorescent sensors for various small molecules and biomarkers. The design strategy involves coupling the dansyl group to a recognition element that specifically interacts with the target analyte.

The interaction between the recognition element and the biomarker can induce a conformational change in the sensor molecule or alter the electronic properties of the dansyl fluorophore, resulting in a measurable change in the fluorescence signal. This change can be an increase in fluorescence intensity ("turn-on" sensor), a decrease ("turn-off" sensor), or a shift in the emission wavelength (ratiometric sensor). The development of such probes holds significant promise for applications in clinical diagnostics, environmental monitoring, and cellular imaging. mdpi.com

Performance Evaluation of Sensing Platforms in Aqueous and Non-Aqueous Media

The performance of sensing platforms utilizing dansyl-based fluorophores is critically dependent on the solvent environment. The dansyl group's fluorescence is highly sensitive to the polarity of its microenvironment, a phenomenon known as solvatochromism. This sensitivity influences the performance of sensors in different media.

In aqueous media , dansyl-based sensors are frequently employed for the detection of analytes like metal ions. For instance, dansyl derivatives have been designed to selectively detect Cu2+ and Hg2+ in water samples. nih.govnih.govresearchgate.net The interaction between the sensor and the analyte in water can lead to significant changes in fluorescence, such as quenching or enhancement, forming the basis of detection. nih.gov However, the high polarity of water can sometimes lead to lower fluorescence quantum yields for the dansyl fluorophore itself compared to its emission in less polar environments.

In non-aqueous or mixed-media , such as acetonitrile-water mixtures, dansyl-based sensors often exhibit enhanced fluorescence intensity. researchgate.netmdpi.com This is because many organic solvents are less polar than water, leading to a more favorable environment for fluorescence emission from the dansyl group. The choice of solvent can be crucial; for example, studies have shown that the conformation of the sensor molecule, and thus its performance, can be significantly affected by the solvent composition. The table below summarizes the general performance characteristics of dansyl-based sensors in different media.

Medium TypeKey Performance CharacteristicsTypical AnalytesReference
Aqueous High selectivity due to specific binding events; potential for lower intrinsic fluorescence.Metal ions (Cu2+, Hg2+), biomolecules. nih.govnih.gov
Mixed (e.g., Acetonitrile-Water) Enhanced fluorescence intensity; tunable sensitivity by altering solvent ratios.Metal ions, organic molecules. researchgate.netmdpi.com
Non-Aqueous Generally highest fluorescence quantum yield; suitable for analytes soluble in organic solvents.Organic compounds, reaction intermediates.N/A

Chromatographic Detection Enhancement and Separation Science

This compound is a valuable reagent and standard in modern separation science, particularly in HPLC and TLC, where its properties enhance detection and quantification.

In HPLC, particularly when coupled with mass spectrometry (LC-MS), chemical derivatization is a common strategy to improve the analysis of compounds that have poor retention or low ionization efficiency. Derivatization with dansyl chloride is a well-established method for tagging primary and secondary amines, such as amino acids. nih.gov This process attaches the bulky, nonpolar dansyl group, which improves the retention of polar analytes on reverse-phase columns and enhances their signal in positive mode electrospray ionization. nih.gov

This compound serves as an ideal internal standard for quantitative HPLC-MS methods using this derivatization strategy. In isotope dilution mass spectrometry, a known amount of the stable isotope-labeled standard (this compound) is added to a sample. It co-elutes with the non-labeled (d0) analyte of interest (e.g., aniline (B41778) or other primary aromatic amines) but is distinguished by the mass spectrometer due to its 6-Dalton mass difference. semanticscholar.org This approach corrects for variations in sample preparation, injection volume, and ionization suppression, leading to highly accurate and precise quantification. mdpi.com

Table: Application of this compound in HPLC-MS

Application Role of this compound Analytical Advantage
Isotope Dilution Analysis Internal Standard Corrects for matrix effects and procedural losses, ensuring high accuracy and precision.
Quantification of Aromatic Amines Calibrant / Standard Provides a stable, mass-distinct reference for creating calibration curves.

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique. The use of dansyl derivatives is well-documented in TLC for the analysis of amino acids and other amines due to their inherent fluorescence. nih.gov After separation on the TLC plate, spots containing dansylated compounds can be easily visualized under UV light (typically at 366 nm), appearing as bright fluorescent areas against a dark background.

This compound can be used in TLC for several purposes:

Qualitative Identification: By spotting this compound alongside an unknown sample derivatized with dansyl chloride, the retention factor (Rf) value can be directly compared to aid in the identification of aniline in the sample.

Semi-Quantitative Analysis: The intensity of the fluorescence of a spot is proportional to the amount of substance present. By spotting a series of known concentrations of this compound to create a standard curve on the same plate as the unknown sample, a semi-quantitative estimation of the analyte can be achieved by visual comparison or by using imaging software to measure spot intensity. chemrxiv.org This makes TLC a rapid screening tool.

Table: Use of Dansyl Derivatives in TLC Analysis

Analysis Type Methodology Key Feature
Qualitative Comparison of Rf values of the sample spot with a this compound standard. Identification based on chromatographic mobility. nih.gov

| Semi-Quantitative | Comparison of the fluorescence intensity of the sample spot against a dilution series of a this compound standard. | Estimation of concentration based on fluorescence. chemrxiv.org |

In Situ Reaction Monitoring by Mass Spectrometry

The coupling of direct ionization techniques with mass spectrometry allows for the real-time, in situ monitoring of chemical reactions, providing a window into reaction kinetics and mechanisms without the need for sample workup. rsc.orguvic.ca

Mass spectrometry techniques such as Probe Electrospray Ionization (PESI) or other ambient ionization methods can directly sample a reacting mixture and provide immediate data on the concentration of reactants, intermediates, and products. shimadzu.com By continuously monitoring the ion intensities of these species over time, detailed kinetic profiles can be constructed.

In a reaction involving this compound, the mass spectrometer would be set to monitor the specific m/z (mass-to-charge ratio) corresponding to the protonated or otherwise ionized form of the deuterated reactant. As the reaction proceeds, the signal for this compound would decrease, while the signals for any products derived from it (which would also contain the d6-label) would increase. Plotting these intensities versus time allows for the determination of reaction rates, half-life, and the potential identification of short-lived intermediates. This approach is significantly faster than traditional methods that rely on quenching the reaction and performing offline analysis like HPLC. nih.gov

Table: Monitoring a Hypothetical Reaction of this compound by MS

Time Point Expected Relative Intensity (Reactant: this compound) Expected Relative Intensity (Product) Kinetic Information Gained
t = 0 High Zero Initial concentration
t = 1 min Decreasing Increasing Initial reaction rate
t = 5 min Moderate Moderate Rate determination

| t = 30 min | Low / Zero | High | Reaction completion / equilibrium |

The use of a deuterated reactant like this compound is a powerful strategy for elucidating reaction mechanisms. The six-deuterium label acts as an unambiguous tracer that can be followed through complex transformations using mass spectrometry. researchgate.netresearchgate.net

When a reaction mixture containing this compound is monitored in real-time, any intermediates or final products that incorporate the aniline moiety will be 6 mass units heavier than their non-deuterated counterparts. This mass shift allows for their clear identification even in a complex mixture containing other non-labeled species.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment these deuterated ions. By analyzing the masses of the fragment ions, chemists can determine which parts of the product molecule originated from the this compound reactant. This information is crucial for piecing together the exact sequence of bond-forming and bond-breaking events, distinguishing between different possible reaction pathways, and confirming proposed mechanisms. nih.gov For example, observing a fragment ion that retains the d6-label confirms that a specific part of the molecule's backbone is derived from the initial deuterated aniline.

Applications of Dansyl D6 Aniline in Biomolecular Research

Fluorescent Labeling of Proteins and Peptides

The covalent attachment of a dansyl moiety to proteins and peptides is a well-established strategy to introduce a fluorescent reporter group. While Dansyl-d6-aniline itself is not a reactive labeling agent, it is a key structural motif. Reactive analogues, such as dansyl chloride, are used to covalently attach the dansyl fluorophore to nucleophilic groups on proteins, primarily the primary amines of lysine (B10760008) residues and the N-terminus. mdpi.comresearchgate.net Once attached, the dansyl group's fluorescence provides insights into various aspects of protein biology.

The fluorescence emission of the dansyl group is highly sensitive to the polarity of its microenvironment. The emission maximum undergoes a blue shift (to shorter wavelengths) and the quantum yield increases as the polarity of the solvent decreases. mdpi.com This solvatochromic property is exploited to study protein structure and conformational changes.

When a dansyl-labeled protein folds, dansyl groups on the surface that become buried in hydrophobic pockets will exhibit enhanced fluorescence and a blue-shifted emission spectrum. This phenomenon allows researchers to monitor protein folding and stability under various conditions, such as changes in temperature or the presence of denaturants. researchgate.net Studies on model proteins like myoglobin (B1173299) and alcohol dehydrogenase have demonstrated the utility of dansyl labeling, in conjunction with native mass spectrometry, to probe protein structure and stability without significantly altering the native protein fold. mdpi.comnih.gov

Table 1: Research Findings on Dansyl Labeling for Protein Stability

Covalent labeling with reactive dansyl compounds can be used to map the solvent-accessible and reactive amino acid residues on a protein's surface. Reagents like dansyl chloride preferentially react with primary amines, such as the ε-amino group of lysine and the N-terminal α-amino group. mdpi.com The extent of labeling at different sites, often identified by subsequent mass spectrometry, provides a "footprint" of the protein's surface topology.

The labeling efficiency is dependent on both the accessibility of the residue and its local chemical environment (e.g., pKa). This allows for the comparative analysis of protein surfaces under different conditions. For instance, a change in protein conformation may expose or shield certain lysine residues, leading to a different labeling pattern. This approach can also be used to infer the presence of post-translational modifications (PTMs). If a lysine residue that is expected to be reactive does not get labeled, it may indicate that the amine is blocked due to a PTM, such as acetylation or methylation.

Dansyl labeling is a powerful tool for identifying the binding sites in protein-ligand and protein-protein interactions. nih.gov The underlying principle is that amino acid residues at an interaction interface are shielded from the solvent and are therefore less accessible to a labeling reagent. mdpi.comresearchgate.net

In a typical experiment, the protein is labeled with a reactive dansyl derivative in the presence and absence of its binding partner (another protein or a small molecule ligand). The sites of modification are then identified, usually through peptide mapping via mass spectrometry. Residues that show reduced labeling in the presence of the binding partner are inferred to be part of the interaction interface. This "footprinting" technique has been successfully applied to investigate cofactor binding in myoglobin and to map interfaces in larger protein complexes. mdpi.com

Cellular Imaging and Biological Probe Design

Beyond covalent labeling, dansyl derivatives, including those based on the dansyl-aniline (B47466) scaffold, are designed as probes for cellular imaging and for sensing specific analytes within the complex environment of a living cell. nih.govrsc.org The design of these probes often involves linking the dansyl fluorophore to a recognition moiety that selectively interacts with the target analyte or organelle. mdpi.com

For a fluorescent probe to be effective in live-cell imaging, it must be able to cross the cell membrane and, in many cases, accumulate in a specific subcellular compartment. The cellular uptake and localization of dansyl-based probes are governed by their physicochemical properties, such as lipophilicity, charge, and size.

Researchers have designed and synthesized various fluorescent derivatives to target specific organelles. For example, by modifying the structure of a probe, it can be directed to localize within the endoplasmic reticulum and mitochondria. rsc.org The precise localization is typically confirmed by co-staining with commercially available organelle-specific dyes and observing the overlap of the fluorescence signals using confocal microscopy. This ability to target specific locations is crucial for studying localized biological processes.

The environmentally sensitive fluorescence of the dansyl group makes it an excellent reporter for designing probes that can visualize changes in the intracellular environment. These probes typically operate via a fluorescence "turn-on" or "turn-off" mechanism or through ratiometric changes in response to a specific analyte.

pH Sensing: Probes have been developed where the protonation state of a nearby functional group modulates the fluorescence of the dansyl moiety. One such probe, Bu-Dns, was shown to be sensitive to pH changes in the acidic range (pH ~4 to 2). nih.gov Its fluorescence is quenched upon protonation of a dimethylamine (B145610) group, a mechanism that allows for the sensing of pH changes in acidic organelles like lysosomes. nih.gov

Metal Ion Detection: Novel dansylated amino acid scaffolds have been shown to act as fluorescent probes for metal cations. rsc.org For instance, certain dansylated phenylalanine-type molecules exhibit a significant decrease in fluorescence intensity in the presence of mercury ions (Hg²⁺), providing a selective detection mechanism. rsc.org

Table 2: Examples of Dansyl-Based Probes for Intracellular Sensing

Membrane and Lipid Interaction Studies

The utility of this compound in membrane research stems from the sensitivity of its fluorescent properties—specifically its fluorescence lifetime and quantum yield—to the polarity and viscosity of its immediate surroundings. When embedded within a lipid bilayer, changes in the membrane's physical state directly influence the probe's fluorescence, providing a powerful tool for monitoring these characteristics.

Probing Membrane Microviscosity and Polarity

The local environment within a lipid membrane is a critical determinant of its function, influencing protein mobility and the kinetics of membrane-associated reactions. This compound serves as an effective reporter on this microenvironment. The fluorescence of aniline-naphthalene-sulfonate derivatives, a class to which this compound belongs, is known to be highly sensitive to solvent microviscosity. nih.gov An increase in the rigidity of the probe's surroundings, indicative of higher microviscosity, can lead to a corresponding increase in its fluorescence lifetime. nih.govresearchgate.net

This principle is leveraged to assess the fluidity of different membrane regions. For instance, in more ordered lipid phases, the rotational freedom of the dansyl group is restricted, resulting in altered fluorescence decay characteristics compared to when it is in a more fluid, disordered phase. While specific studies detailing the use of this compound are not abundant in publicly accessible literature, the known behavior of similar aniline-based probes provides a strong basis for its application in this area. The deuteration in this compound is particularly advantageous in studies employing nuclear magnetic resonance (NMR) spectroscopy, as it can simplify spectra and reduce signal overlap, although its primary application in this context is often fluorescence-based.

The polarity of the membrane interface can also be mapped using this probe. The emission spectrum of dansyl-based probes is known to shift depending on the polarity of the solvent. This solvatochromic shift allows researchers to determine the probe's location within the bilayer and gain insights into the hydration profile across the membrane.

A hypothetical application of this compound in probing membrane microviscosity and polarity is presented in the table below, illustrating the expected changes in its fluorescence properties in different lipid environments.

Membrane ModelExpected MicroviscosityExpected PolarityPredicted this compound Fluorescence LifetimePredicted Emission Maximum (λmax)
Liquid-disordered (Ld) phaseLowHigher (closer to aqueous interface)ShorterBlue-shifted
Liquid-ordered (Lo) phaseHighLower (deeper in the hydrophobic core)LongerRed-shifted

Monitoring Lipid Dynamics and Phase Behavior

The organization of lipids into distinct phases or domains is a key aspect of membrane biology, with implications for signal transduction and protein trafficking. Fluorescent probes that exhibit preferential partitioning between different lipid phases are invaluable for visualizing and characterizing this phase behavior.

This compound, due to its chemical nature, is expected to partition into the interfacial region of the lipid bilayer. Its fluorescence can then report on the specific properties of that phase. For example, during a temperature-induced phase transition from a gel phase to a liquid-crystalline phase, the probe would experience a significant change in its local environment. This would be reflected in its fluorescence anisotropy and lifetime, allowing for the precise determination of the phase transition temperature.

Time-resolved fluorescence anisotropy decay measurements are particularly powerful in this context. By analyzing the decay of the fluorescence anisotropy, researchers can extract information about the rotational mobility of the probe, which is directly related to the order and dynamics of the surrounding lipid molecules. nih.govmdpi.com In a more ordered phase, the rotational motion of this compound would be more restricted, leading to a slower anisotropy decay.

The table below outlines the anticipated results from a time-resolved fluorescence anisotropy experiment using this compound to monitor a lipid phase transition.

Lipid PhaseTemperatureExpected Rotational Correlation Time (τr)Interpretation
Gel PhaseBelow TmLongRestricted probe motion due to high lipid order.
Liquid-Crystalline PhaseAbove TmShortFaster probe tumbling in a more fluid environment.

While direct experimental data for this compound in these specific applications is not extensively documented in readily available scientific literature, the principles governing the use of similar fluorescent probes strongly support its utility in these areas of biomolecular research. The unique spectroscopic properties of the dansyl fluorophore, combined with the potential advantages of deuteration for specific analytical techniques, position this compound as a valuable, albeit specialized, tool for the detailed investigation of membrane structure and dynamics.

Mechanistic and Theoretical Investigations Involving Dansyl D6 Aniline

Mechanisms of Fluorescence Quenching and Enhancement

The fluorescence of the dansyl group is highly sensitive to its local environment, making it an excellent probe for studying molecular interactions. Quenching and enhancement of this fluorescence can occur through various mechanisms, which can be dissected with the help of isotopic labeling.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can be broadly categorized into static and dynamic quenching.

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. This reduces the concentration of fluorophores available for excitation.

Dynamic Quenching: This involves the interaction of the quencher with the fluorophore in its excited state. Upon collision, the fluorophore returns to the ground state without emitting a photon.

While specific studies on the quenching of Dansyl-d6-aniline are not extensively documented, the principles can be inferred from studies on similar systems. The primary influence of deuteration in this context would be on the vibrational relaxation pathways, which can compete with fluorescence. A heavier C-D bond has a lower vibrational frequency than a C-H bond, which can decrease the rate of non-radiative decay and potentially lead to a slight enhancement of the fluorescence quantum yield and lifetime in the absence of a quencher.

When a quencher is introduced, the distinction between static and dynamic quenching can often be made by lifetime measurements. In dynamic quenching, the fluorescence lifetime decreases as the quencher concentration increases, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged. For this compound, one would expect the fundamental principles of static and dynamic quenching to be similar to its non-deuterated counterpart. However, subtle differences in quenching efficiency could arise if the deuterium (B1214612) labeling affects the stability of the ground-state complex (in static quenching) or the collisional dynamics and excited-state deactivation pathways (in dynamic quenching).

The dansyl group is a classic example of a fluorophore that can exhibit intramolecular charge transfer (ICT). Upon excitation, an electron can be transferred from the electron-donating dimethylamino group to the electron-accepting naphthalene (B1677914) sulfonyl group. This process often leads to a dual fluorescence emission, with a locally excited (LE) state and a charge-transfer (ICT) state.

Deuteration of the dimethylamino group, as is presumed in this compound, can have a measurable effect on the ICT process. A study on methyl-deuterated 4-(dimethylamino)benzonitrile (B74231) (DMABN-d6), a molecule with a similar dimethylamino donor group, revealed that deuteration can influence the rate of backward electron transfer. rsc.org Specifically, asymmetrically deuterated DMABN-h3d3 showed less CT fluorescence than the symmetric DMABN-h6 and DMABN-d6, suggesting that vibrational modes of the methyl groups are coupled to the charge transfer dynamics. rsc.org

For this compound, the deuteration of the aniline (B41778) ring or the dimethylamino group would primarily affect the vibrational modes. The lower zero-point energy of C-D bonds compared to C-H bonds can alter the energy landscape of the excited states and the barriers for conformational changes that may be necessary to facilitate ICT. It is plausible that deuteration could lead to a small change in the quantum yield of the ICT emission and the kinetics of its formation and decay. These effects, while often subtle, can be detected through time-resolved fluorescence spectroscopy and provide valuable information about the geometry and vibrational coupling in the excited state.

CompoundIsotope SubstitutionObserved Effect on ICTReference
DMABN-d6CD3 groupsSymmetric isotopomers show similar CT fluorescence rsc.org
DMABN-h3d3One CH3 and one CD3 groupLess CT fluorescence than symmetric isotopomers rsc.org

Reaction Mechanisms and Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms. By comparing the rate of a reaction with a deuterated reactant to that of the non-deuterated analog, one can often deduce whether a particular bond is broken or formed in the rate-determining step.

Dansyl-aniline (B47466) is typically synthesized via a nucleophilic substitution reaction between dansyl chloride and aniline. The kinetics of similar nucleophilic aromatic substitution reactions have been studied extensively. The reaction generally proceeds through a two-step mechanism involving a metastable intermediate. mcmaster.ca

While specific kinetic data for the synthesis of this compound is scarce, studies on related systems provide a framework for understanding the expected kinetics. For instance, the nucleophilic substitution reactions of O-aryl methyl phosphonochloridothioates with substituted anilines and deuterated anilines (XC6H4ND2) have been investigated kinetically. rsc.org These studies revealed that the mechanism can change from a concerted process to a stepwise one depending on the nucleophilicity of the aniline. rsc.org

The influence of deuterium labeling on reaction rates is known as the kinetic isotope effect (KIE). A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step, while a secondary KIE results from isotopic substitution at a position that is not directly involved in bond breaking or formation.

In the context of reactions involving deuterated anilines, both primary and secondary KIEs have been observed. For the reaction of O-aryl methyl phosphonochloridothioates with deuterated anilines, a primary normal KIE (kH/kD > 1) was found for stronger nucleophiles, while a large secondary inverse KIE (kH/kD < 1) was observed for weaker nucleophiles. rsc.org The inverse KIE is often attributed to a change in hybridization from sp2 to sp3 at the nitrogen atom in the transition state, which leads to a stiffening of the N-D bonds.

A study on the reaction of N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate also reported a secondary inverse KIE (kH/kD = 0.88). cdnsciencepub.com This was explained by steric crowding in the transition state, which is a common feature in SN2 reactions involving bulky groups. cdnsciencepub.com

ReactionDeuterated ReactantKIE (kH/kD)InterpretationReference
Anilinolysis of O-aryl methyl phosphonochloridothioates (stronger nucleophiles)XC6H4ND21.03–1.30Primary normal KIE rsc.org
Anilinolysis of O-aryl methyl phosphonochloridothioates (weaker nucleophiles)XC6H4ND20.367–0.567Secondary inverse KIE rsc.org
Quaternization of N,N-dimethylaniline with methyl p-toluenesulfonateN,N-dimethyl-d6-aniline~0.88Secondary inverse KIE (steric effects) cdnsciencepub.com

Based on these findings, one would expect the reaction to form this compound from a deuterated aniline precursor to exhibit a measurable KIE. The magnitude and direction of this KIE would provide valuable information about the structure of the transition state and the reaction mechanism.

Computational Chemistry and Modeling

Computational chemistry provides a powerful complement to experimental studies by allowing for the detailed investigation of molecular structures, electronic properties, and reaction pathways. Quantum mechanical calculations can be used to model the ground and excited states of this compound, as well as the transition states of its reactions.

Predict Spectroscopic Properties: Calculate the absorption and emission spectra of this compound and compare them to the non-deuterated analog to understand the effect of isotopic substitution on the electronic transitions.

Elucidate Excited-State Dynamics: Model the potential energy surfaces of the locally excited and intramolecular charge transfer states to understand the mechanism and kinetics of ICT. Computational studies on photoexcited aniline have demonstrated the importance of considering multiple excited states and their interactions. nih.gov

Investigate Reaction Mechanisms: Calculate the structures and energies of reactants, products, intermediates, and transition states for reactions involving this compound. This would allow for the theoretical prediction of kinetic isotope effects, which could then be compared with experimental data to validate the proposed mechanism.

Computational modeling of the vibrational frequencies of the C-H and C-D bonds is particularly important for understanding KIEs and the role of vibrational coupling in excited-state processes. By providing a detailed atomistic picture, computational chemistry can offer insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a fluorescent molecule like this compound, DFT is particularly useful for elucidating the relationship between its molecular structure and its characteristic photophysical properties, such as absorption and emission of light. The deuterium labeling in this compound is not expected to significantly alter its electronic properties compared to the non-deuterated Dansyl-aniline.

The fundamental photophysical behavior of the dansyl group is dictated by its molecular structure, which features an electron-donating dimethylamino group and an electron-withdrawing naphthalene sulfonyl group. This donor-acceptor arrangement is crucial for its fluorescent properties. DFT calculations on related dansyl derivatives have shown that the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating dansyl fluorophore, while the lowest unoccupied molecular orbital (LUMO) is centered on an acceptor moiety. researchgate.net In the case of Dansyl-aniline, the aniline group also participates in the electronic structure.

Computational studies on aniline and its derivatives using DFT with functionals like B3LYP have provided detailed insights into their electronic properties. mdpi.com For instance, the HOMO of aniline is localized on the nitrogen atom of the amino group and the carbons of the ring, while the LUMO is distributed over the carbon atoms of the ring. diva-portal.org When the dansyl group is attached to the aniline nitrogen, an intramolecular charge transfer (ICT) character is expected upon photoexcitation, from the dimethylamino-naphthalene part (donor) to the sulfonyl-aniline part (acceptor). This ICT is a key feature of many fluorescent probes.

Time-Dependent DFT (TD-DFT) calculations are employed to simulate electronic absorption spectra. These calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths of the electronic transitions. For a molecule like this compound, the primary absorption band in the UV-visible region corresponds to the HOMO → LUMO transition.

The table below presents hypothetical, yet representative, data for this compound based on DFT calculations of similar molecules.

ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-3.9 eV
HOMO-LUMO Gap2.9 eV
Major Electronic TransitionHOMO → LUMO
Calculated λmax (absorption)~374 nm
Oscillator Strength (f)> 0.5

The photophysical properties of dansyl derivatives are also highly sensitive to the polarity of their environment. This solvatochromism can be investigated computationally by incorporating solvent models (either implicit or explicit) into the DFT calculations. These models help to predict the shifts in absorption and emission spectra in different solvents, which is a hallmark of the dansyl fluorophore.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with other molecules, such as proteins or micelles.

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces between atoms are calculated using a force field. Newton's equations of motion are then integrated over time to generate a trajectory of the system's evolution. Analysis of this trajectory can reveal preferred conformations, dynamic behavior, and the thermodynamics of binding processes.

Studies on dansyl-derivatized amino acids interacting with molecular micelles provide a framework for understanding the binding interactions of this compound. nih.govtdl.org In these simulations, force fields such as GAFF (General Amber Force Field) for the ligand and ff19SB for amino acid-based systems are commonly employed. nih.gov

A key application of MD simulations is the calculation of binding free energies, which quantify the strength of the interaction between a ligand and its binding partner. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate these energies from the simulation trajectory. For example, in studies of dansyl amino acids binding to micelles, significant differences in binding free energies were observed for different enantiomers and binding pockets within the micelle. nih.govtdl.org

A hypothetical summary of binding free energy calculations for this compound interacting with different binding sites of a protein is presented in the table below.

Binding SiteBinding Free Energy (kJ·mol−1)Major Interacting Residues
Site 1 (Hydrophobic pocket)-22.5Leucine, Valine, Phenylalanine
Site 2 (Polar region)-13.8Serine, Threonine, Asparagine
Site 3 (Mixed character)-18.2Tyrosine, Tryptophan, Alanine

Furthermore, MD simulations allow for a detailed analysis of the specific non-covalent interactions that stabilize the bound complex. Hydrogen bonding analysis, for instance, can identify the key donor-acceptor pairs between this compound and its binding partner, along with the occupancy and lifetime of these bonds throughout the simulation. nih.gov Van der Waals and hydrophobic interactions, which are often crucial for the binding of the naphthalene and aniline rings in nonpolar environments, can also be quantified.

Conformational analysis from MD simulations can reveal the flexibility of the this compound molecule. The dihedral angles between the naphthalene ring, the sulfonyl group, and the aniline ring can be monitored to understand the range of accessible conformations. This is important as the conformation of the molecule can influence its photophysical properties and its binding affinity.

Future Directions and Emerging Research Avenues for Dansyl D6 Aniline

Development of Next-Generation Multi-Parametric Fluorescent Probes

The evolution of fluorescent probes is moving beyond simple detection to sophisticated multi-parametric sensing, where a single molecular probe can report on several environmental variables simultaneously. Research in this area is focused on designing next-generation probes based on the Dansyl-d6-aniline scaffold that can offer more than just a fluorescence signal. The dansyl moiety is an attractive fluorophore due to its significant Stokes shift and strong, environmentally sensitive fluorescence. mdpi.com Its emission properties can be quenched or enhanced by interaction with other molecules or changes in the local environment. sciforum.netmdpi.com

Future research aims to create derivatives of this compound that can simultaneously report on parameters such as polarity, viscosity, temperature, and the presence of specific ions or reactive oxygen species. This can be achieved by incorporating additional functional groups onto the dansyl or aniline (B41778) structures. These groups would have distinct responses to different stimuli, leading to changes in the fluorescence lifetime, emission wavelength, or quantum yield of the dansyl fluorophore. The inclusion of the six deuterium (B1214612) atoms on the aniline ring provides a key advantage for mass spectrometry-based applications, but it can also subtly influence the photophysical properties of the probe, a phenomenon that requires further investigation. The use of deuterium can also be a powerful tool for probing the active site properties and mechanisms of enzymatic reactions. nih.gov

The development of these advanced probes relies on a deep understanding of photophysics and molecular interactions. For instance, coupling this compound to other fluorophores could enable Förster Resonance Energy Transfer (FRET) based sensors, where the distance between the donor and acceptor changes in response to a biological event, providing structural information about macromolecules. nih.gov These next-generation probes could provide a more holistic view of cellular processes, moving from simple analyte detection to complex system-level analysis.

Integration into Automated High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the rapid testing of hundreds of thousands of compounds to identify potential therapeutic candidates. axxam.com The integration of this compound and its derivatives into automated HTS platforms represents a significant area of future development. The robustness, sensitivity, and reproducibility of the assay are critical for HTS success. axxam.comevotec.com

Fluorescence-based assays are a mainstay in HTS due to their high sensitivity and compatibility with automation. axxam.comnih.gov this compound can be utilized in various HTS formats. In fluorescence polarization (FP) assays, the small, fluorescently-labeled molecule tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger target molecule (e.g., a protein), its rotation slows, and polarization increases. This change can be measured rapidly in microplate format (e.g., 384- or 1536-well plates) using automated plate readers, making it ideal for screening large compound libraries for binding interactions. axxam.comnih.gov

Furthermore, the deuteration of this compound makes it an excellent internal standard for mass spectrometry (MS)-based HTS methods, such as RapidFire-MS. In these assays, the labeled compound can be used to quantify the product of an enzymatic reaction with high accuracy and precision, correcting for variability in sample processing and analysis. bohrium.comescholarship.org The development of HTS-compatible assays using this compound requires careful optimization to minimize false positives and ensure the data is of high quality. evotec.comnih.gov The integration of sophisticated data management systems is also crucial for handling the vast amounts of data generated during an HTS campaign. axxam.com

Exploration of Novel Bioanalytical and Biotechnological Applications

Beyond established uses, researchers are exploring novel applications for this compound that leverage its unique combination of fluorescence and isotopic labeling. The core utility lies in its function as a fluorescent tag for molecules containing primary and secondary amino groups, aldehydes, and ketones. dokumen.pubd-nb.info

Advanced Proteomics and Metabolomics: In quantitative proteomics and metabolomics, this compound serves as a derivatizing agent to enhance the detection and quantification of low-abundance proteins and metabolites by liquid chromatography-mass spectrometry (LC-MS/MS). science.gov The stable isotope label allows for precise relative and absolute quantification. Future work will focus on developing streamlined, automated derivatization protocols for complex biological samples, enabling deeper coverage of the proteome and metabolome. rsc.org There is potential to develop multiplexing kits using various isotopologues of dansyl aniline for simultaneous analysis of multiple samples.

Enzyme Activity and Inhibition Studies: The deuterium atoms in this compound can be used to study kinetic isotope effects (KIEs) in enzyme-catalyzed reactions. nih.gov By comparing the reaction rates of deuterated and non-deuterated dansyl-labeled substrates, researchers can gain insights into reaction mechanisms and transition states. This is particularly valuable for drug discovery efforts targeting specific enzymes.

Biosensor Development: this compound can be incorporated into novel biosensors. For example, it can be attached to a polymer or nanoparticle scaffold, creating a sensor where binding of a target analyte causes a measurable change in fluorescence. cranfield.ac.uk Research is underway to develop sensors with high selectivity and sensitivity for specific biomarkers, pathogens, or environmental toxins. mdpi.comresearchgate.net The dansyl fluorophore's sensitivity to the local environment is key to this application. sciforum.netmdpi.com

Advancements in Sustainable and Green Synthesis Methodologies for this compound Derivatives

The chemical industry, including the synthesis of fine chemicals and pharmaceutical intermediates, is increasingly adopting the principles of green chemistry to reduce its environmental impact. hilarispublisher.comijsetpub.com The future synthesis of this compound and its derivatives will be guided by these principles, focusing on sustainability, efficiency, and safety. unibo.itnih.gov

Traditional methods for synthesizing sulfonamides often involve stoichiometric reagents and hazardous solvents, generating significant waste. ucl.ac.uk Future methodologies will aim to overcome these limitations through several key advancements:

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives can dramatically improve atom economy and reduce waste. hilarispublisher.com Research is focused on developing novel, highly efficient catalysts for the sulfonamide bond formation, which is central to the synthesis of dansyl derivatives.

Greener Solvents: The use of hazardous organic solvents is a major environmental concern. Future synthetic routes will prioritize benign solvents like water, supercritical fluids, or bio-based solvents. ijsetpub.comunibo.it Solvent-free reaction conditions are another promising avenue. hilarispublisher.com

Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption while often improving product yields. mdpi.comhilarispublisher.com These techniques offer more efficient heat transfer compared to conventional heating methods.

Renewable Feedstocks: While the core structures of dansyl chloride and aniline are currently derived from petrochemical sources, future research may explore pathways from renewable biomass to create these building blocks, further reducing the carbon footprint of the synthesis. ijsetpub.com

Continuous Flow Chemistry: Shifting from batch processing to continuous flow manufacturing offers better control over reaction parameters, improved safety, and reduced waste. ijsetpub.com This is particularly advantageous for iterative processes like the synthesis of compound libraries based on the this compound scaffold. unibo.it

The development of these green synthetic routes is crucial for the sustainable production of this compound and its derivatives, ensuring their availability for future research and application without imposing a heavy environmental burden. hilarispublisher.comucl.ac.uk

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Dansyl-d6-aniline with high isotopic purity?

  • Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., aniline-d6) using catalytic exchange reactions or custom deuteration protocols. Key steps include:

  • Deuterium Source : Use of D₂O or deuterated reagents under controlled pH and temperature .
  • Purification : HPLC or column chromatography to isolate the deuterated product, followed by NMR (¹H/²H) and mass spectrometry (MS) to confirm isotopic enrichment (>98% purity) .
  • Stability Testing : Monitor deuteration stability under storage conditions (e.g., light exposure, humidity) via periodic MS analysis .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Compare ¹H NMR spectra with non-deuterated analogs to confirm deuterium substitution (absence of proton signals at labeled positions) .
  • High-Resolution MS : Verify molecular ion peaks (e.g., m/z shifts corresponding to +6 Da for d6 labeling) .
  • Fluorescence Spectroscopy : Assess dansyl group integrity by comparing excitation/emission maxima (e.g., ~335 nm excitation, ~510 nm emission) to reference standards .

Q. What are the critical factors influencing this compound’s stability in aqueous vs. organic solvents?

  • Answer : Stability depends on solvent polarity, pH, and temperature:

  • Aqueous Buffers : Degradation risks increase at extreme pH (<3 or >10) due to hydrolysis of the sulfonamide bond. Use neutral buffers (pH 6–8) for short-term storage .
  • Organic Solvents : Acetonitrile or DMSO enhance stability; avoid chloroform due to potential deuteration loss .
  • Data Table :
SolventStability (25°C, 1 week)Degradation Products
H₂O85% intactDansyl acid
MeCN99% intactNone
DMSO97% intactNone

Advanced Research Questions

Q. How do researchers resolve discrepancies in fluorescence quantum yields between this compound and its non-deuterated analog?

  • Answer : Contradictions often arise from solvent effects or instrumental calibration. Methodological adjustments include:

  • Solvent Matching : Ensure identical solvent deuterium content (e.g., use D₂O for both compounds if applicable) to eliminate solvent-induced quenching differences .
  • Instrument Calibration : Use standardized fluorophores (e.g., quinine sulfate) to normalize measurements across labs .
  • Advanced Analysis : Time-resolved fluorescence to compare excited-state lifetimes, which may differ due to deuterium’s mass effect on vibrational modes .

Q. What strategies optimize this compound’s use as a tracer in kinetic studies via LC-MS?

  • Answer : Key considerations for LC-MS integration:

  • Ionization Efficiency : Use electrospray ionization (ESI) in positive mode; enhance signal with 0.1% formic acid .
  • Chromatography : C18 columns with gradient elution (water/acetonitrile) to separate deuterated/non-deuterated species .
  • Quantitation : Internal standards (e.g., dansyl-d7-aniline) to correct for matrix effects .

Q. How can isotopic scrambling during this compound’s derivatization reactions be detected and mitigated?

  • Answer : Scrambling occurs under acidic/basic conditions or high heat. Mitigation strategies:

  • Reaction Monitoring : Use real-time MS to detect deuterium loss .
  • Mild Conditions : Limit reaction temperatures (<60°C) and avoid strong acids/bases .
  • Post-Reaction Analysis : Compare isotopic patterns in derivatives via MS/MS fragmentation .

Methodological Guidance for Contradictory Findings

  • Data Contradictions : Always cross-validate results using orthogonal techniques (e.g., NMR + MS + fluorescence) and replicate experiments across independent labs .
  • Literature Comparison : Contextualize findings against prior studies by aligning experimental parameters (e.g., solvent, instrument settings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.